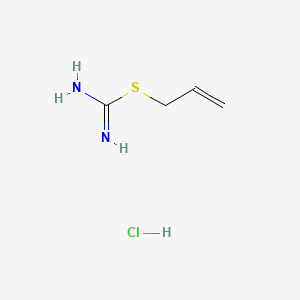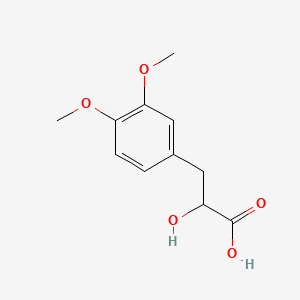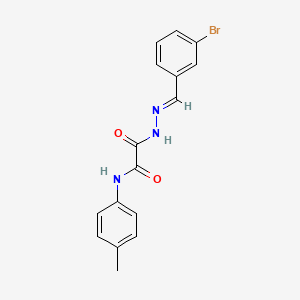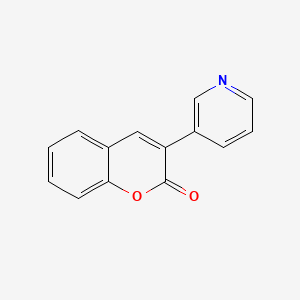![molecular formula C22H16Cl2N2O4 B12000081 [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a phenyl ring, and a dichlorobenzoate moiety, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-hydroxy-2-phenylacetic acid with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond.
Aldol Condensation: The hydrazone intermediate then undergoes an aldol condensation with 3-formylphenyl 2,4-dichlorobenzoate. This step is typically performed under basic conditions to promote the condensation reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hydrazone linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydrazone linkage can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for producing high-performance polymers and coatings.
作用機序
The mechanism of action of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the dichloro substitution, resulting in different reactivity and biological activity.
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Contains a single chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the dichlorobenzoate moiety in [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a unique compound with broad applications in scientific research.
特性
分子式 |
C22H16Cl2N2O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-16-9-10-18(19(24)12-16)22(29)30-17-8-4-5-14(11-17)13-25-26-21(28)20(27)15-6-2-1-3-7-15/h1-13,20,27H,(H,26,28)/b25-13+ |
InChIキー |
BUTWOWMLKMNQKZ-DHRITJCHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)


![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)

